
sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate is a labeled compound used in various scientific research applications. It is a derivative of 2-oxobutanoate, where specific carbon and hydrogen atoms are replaced with their isotopic forms, carbon-13 and deuterium, respectively. This isotopic labeling makes it a valuable tool in metabolic studies and other biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate typically involves the isotopic exchange of hydrogen and carbon atoms in the parent compound, 2-oxobutanoate. The process includes:
Deuterium Exchange:
Carbon-13 Labeling: The incorporation of carbon-13 isotopes is done using carbon-13 labeled precursors in the synthesis pathway.
Industrial Production Methods
Industrial production of this compound involves large-scale isotopic exchange reactions, ensuring high purity and yield. The process is optimized to minimize the loss of isotopic labels and to ensure the stability of the final product.
化学反应分析
Types of Reactions
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylates and carbon dioxide.
Reduction: Alcohols and alkanes.
Substitution: Various substituted butanoates depending on the nucleophile used.
科学研究应用
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate is widely used in scientific research, including:
Metabolic Studies: The isotopic labels allow for tracing metabolic pathways and understanding the fate of metabolites in biological systems.
Biochemical Research: It is used to study enzyme kinetics and mechanisms, particularly those involving dehydrogenases and carboxylases.
Medical Research: The compound is used in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic disorders.
Industrial Applications: It is used in the synthesis of labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate involves its participation in metabolic pathways where it acts as a substrate for specific enzymes. The isotopic labels allow for the tracking of the compound through various biochemical reactions, providing insights into enzyme activity and metabolic flux.
相似化合物的比较
Similar Compounds
Sodium 2-oxo(1,2,3,4-13C4)butanoate: Similar compound without deuterium labeling.
Sodium 3,3-dideuterio-2-oxobutanoate: Similar compound without carbon-13 labeling.
Sodium 2-oxobutanoate: The parent compound without any isotopic labeling.
Uniqueness
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate is unique due to its dual isotopic labeling, which provides a more detailed and comprehensive understanding of metabolic processes compared to compounds with single isotopic labels. This dual labeling allows for simultaneous tracking of carbon and hydrogen atoms, offering more precise data in metabolic studies.
属性
分子式 |
C4H5NaO3 |
|---|---|
分子量 |
130.054 g/mol |
IUPAC 名称 |
sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1D2,3+1,4+1; |
InChI 键 |
SUAMAHKUSIHRMR-KQJMWJMRSA-M |
手性 SMILES |
[2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
规范 SMILES |
CCC(=O)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


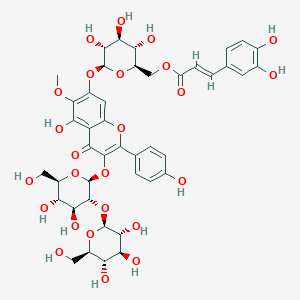
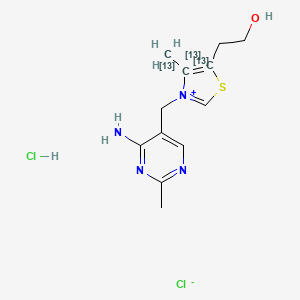
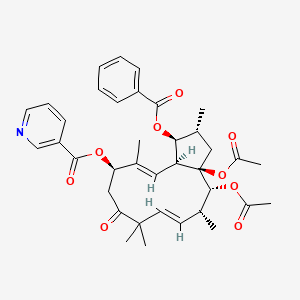






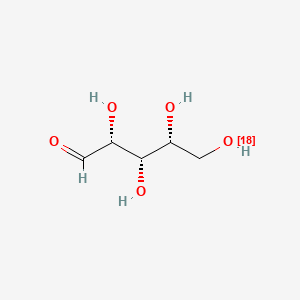
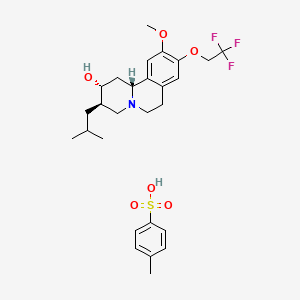
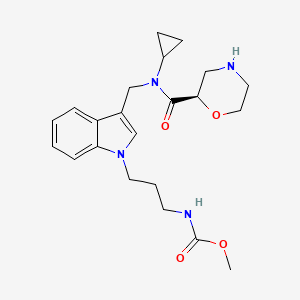
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394483.png)

